4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate

Catalog No.
S12069292
CAS No.
M.F
C15H11ClFNO3
M. Wt
307.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl aceta...

Product Name

4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate

IUPAC Name

[4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl] acetate

Molecular Formula

C15H11ClFNO3

Molecular Weight

307.70 g/mol

InChI

InChI=1S/C15H11ClFNO3/c1-9(19)21-12-5-2-10(3-6-12)15(20)18-11-4-7-14(17)13(16)8-11/h2-8H,1H3,(H,18,20)

InChI Key

LEYKDKVHQCTGNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl

4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate is a chemical compound characterized by a phenyl acetate moiety substituted with a carbamoyl group derived from 3-chloro-4-fluorophenyl. This compound belongs to the class of phenyl carbamates, which are known for their diverse biological activities and potential therapeutic applications. The presence of both chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

  • Oxidation: This compound can be oxidized to form corresponding oxidized derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to new functionalized derivatives.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds.

The biological activity of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate has been explored in several studies. It exhibits potential as an acetylcholinesterase inhibitor, which is significant for conditions like Alzheimer's disease. Compounds with similar structures have shown varying degrees of inhibition against acetylcholinesterase and butyrylcholinesterase, with some derivatives demonstrating low micromolar IC50 values, indicating potent activity . Additionally, such compounds may exhibit antimicrobial properties, enhancing their therapeutic potential .

The synthesis of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate typically involves the following steps:

  • Preparation of Isocyanate: The synthesis often begins with the formation of 3-chloro-4-fluorophenyl isocyanate.
  • Reaction with Phenyl Acetate: This isocyanate is then reacted with phenyl acetate under controlled conditions (such as temperature and solvent choice) to yield the desired product.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

These methods may vary depending on the specific laboratory protocols or industrial production techniques employed .

4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate has several applications in medicinal chemistry:

  • Drug Development: Its role as an acetylcholinesterase inhibitor makes it a candidate for developing treatments for neurodegenerative diseases.
  • Research Tool: The compound can be utilized in biochemical assays to study enzyme inhibition mechanisms and interactions with biological targets.
  • Potential Antimicrobial Agent: Its antimicrobial properties may allow for applications in treating infections caused by resistant strains of bacteria or fungi.

Interaction studies involving 4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate focus on its binding affinity to various enzymes, particularly acetylcholinesterase and butyrylcholinesterase. Molecular docking studies have suggested that this compound interacts at specific sites on these enzymes, potentially leading to inhibition through non-covalent interactions . The selectivity index and cytotoxicity profiles are also evaluated to determine its suitability for therapeutic use.

Several compounds share structural similarities with 4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-(Phenylcarbamoyl)phenyl diphenylcarbamateContains diphenyl substitutionsAcetylcholinesterase inhibitor
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateThioether functionalityEffective against cholinesterases
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamateHydroxy and trifluoromethoxy groupsPotent acetylcholinesterase inhibitor

Uniqueness

The uniqueness of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate lies in its specific combination of chloro and fluorine substituents, which may enhance its lipophilicity and binding affinity compared to other phenyl carbamates. This structural feature could lead to improved efficacy as an enzyme inhibitor while potentially reducing off-target effects seen in other similar compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

307.0411491 g/mol

Monoisotopic Mass

307.0411491 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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